3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of methoxyphenyl, pyrrolidinyl, and thiophenyl groups suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 3-(4-methoxyphenyl)propanoyl chloride, through the reaction of 3-(4-methoxyphenyl)propanoic acid with thionyl chloride.
Amide Bond Formation: The intermediate is then reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine under basic conditions to form the final product. This step usually requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, possibly as a ligand for certain receptors or enzymes. It could be investigated for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
Due to its structural complexity, it may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities. Research could focus on its efficacy and safety in preclinical and clinical studies.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl group could facilitate binding to hydrophobic pockets, while the pyrrolidinyl and thiophenyl groups might enhance specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-methoxyphenyl)-N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The unique combination of functional groups in 3-(4-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)propanamide may confer distinct chemical and biological properties not observed in its analogs. This uniqueness could be leveraged in the design of new drugs or materials with specific desired characteristics.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-24-18-7-4-16(5-8-18)6-9-20(23)21-14-19(17-10-13-25-15-17)22-11-2-3-12-22/h4-5,7-8,10,13,15,19H,2-3,6,9,11-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTGZLQOEZQKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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